molecular formula C11H8BrNO B1290746 3-Bromo-5-phenoxypyridine CAS No. 28232-63-5

3-Bromo-5-phenoxypyridine

Cat. No. B1290746
CAS RN: 28232-63-5
M. Wt: 250.09 g/mol
InChI Key: VIAAKVXECVQWOE-UHFFFAOYSA-N
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Description

The compound "3-Bromo-5-phenoxypyridine" is not directly studied in the provided papers; however, the papers do discuss various brominated pyridines and related compounds, which can offer insights into the chemical behavior and properties of brominated pyridines in general. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of brominated pyridines can be achieved through various methods, including direct bromination, halogen dance reactions, and radical decarboxylative bromination . For instance, the synthesis of 5-bromo-2,2'-bipyridine and 5,5'-dibromo-2,2'-bipyridine was reported through direct bromination of 2,2'-bipyridine hydrobromide salt and radical decarboxylative bromination of the corresponding acid chlorides . Similarly, efficient synthesis routes for brominated pyridine derivatives, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, have been described, highlighting the regioselectivity and high yields achievable with certain methodologies .

Molecular Structure Analysis

The molecular structure of brominated pyridines can be elucidated using techniques such as X-ray single-crystal diffraction, NMR spectroscopy, and theoretical studies like density functional theory (DFT) . For example, the crystal structure of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was determined, and its molecular geometry was compared with DFT calculations, showing good agreement . These studies provide valuable information on the geometry, conformation, and stabilization of brominated pyridines.

Chemical Reactions Analysis

Brominated pyridines participate in various chemical reactions, including nucleophilic substitutions and reactions with electrophiles to generate functionalized derivatives . The reactivity of bromine atoms in these compounds is crucial for further chemical manipulations, as demonstrated in the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine . The versatility of brominated pyridines as intermediates is thus highlighted by their ability to undergo different types of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines, such as vibrational frequencies, molecular equilibrium geometry, and electronic characteristics, can be studied using spectroscopic methods and quantum mechanical calculations . For instance, the vibrational frequencies of 2-Amino-3-bromo-5-nitropyridine were obtained by DFT calculations and compared with experimental FT-IR and FT-Raman spectral data . Additionally, the molecular docking studies of 3-bromo-2-hydroxypyridine monomer and dimer as bromodomain inhibitors provide insights into the biological activity and potential pharmaceutical applications of these compounds .

Scientific Research Applications

1. General Information 3-Bromo-5-phenoxypyridine is a chemical compound with the molecular formula C11H8BrNO . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .

2. Potential Applications While specific applications of 3-Bromo-5-phenoxypyridine were not found, compounds similar to it, such as trifluoromethylpyridines, have been used extensively in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and in the development of pharmaceutical and veterinary products . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

1. Organic Synthesis 3-Bromo-5-phenoxypyridine could be used as a building block in organic synthesis . It could be used to synthesize more complex molecules for various applications, such as drug discovery or materials science .

2. Drug Discovery In the field of drug discovery, 3-Bromo-5-phenoxypyridine could potentially be used as a precursor for the synthesis of bioactive compounds . For example, pyridine derivatives are known to exhibit a wide range of biological activities and are found in a number of pharmaceutical drugs .

3. Materials Science In materials science, 3-Bromo-5-phenoxypyridine could potentially be used in the synthesis of new materials with unique properties . For example, pyridine-based compounds are known to be useful in the creation of polymers, dyes, and liquid crystals .

4. Analytical Chemistry 3-Bromo-5-phenoxypyridine could potentially be used as a standard or reagent in analytical chemistry . For example, it could be used in the development of new analytical methods or in the study of reaction mechanisms .

1. Computational Chemistry Given its unique structure and properties, 3-Bromo-5-phenoxypyridine could be used in computational chemistry studies. These studies could involve the use of programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations .

2. Safety Studies The compound has certain hazard statements associated with it, such as H302-H315-H319-H335 . Therefore, it could be used in safety studies to understand its impact on health and environment .

3. Synthesis of Other Compounds 3-Bromo-5-phenoxypyridine could potentially be used as a precursor for the synthesis of other chemical compounds. For example, it could be used in the synthesis of 3- (3-Fluoro-5-nitrophenoxy)pyridine, 4- (Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride, 4- (3-Pyridyloxy)benzaldehyde, (4- (Pyridin-3-yloxy)phenyl)methanamine, 3-Chloro-4- ( (6-methylpyridin-3-yl)oxy)aniline, 3-Phenoxypyridin-2-amine, 4- (Pyridin-3-yloxy)benzonitrile, 3-Phenoxypyridine, 4- (Pyridin-3-yloxy)aniline, 4- (Pyridin-3-yloxy)benzoic acid .

Safety And Hazards

While specific safety and hazard information for 3-Bromo-5-phenoxypyridine is not available in the search results, general precautions for handling similar compounds include avoiding contact with skin and eyes, preventing the formation of dust and aerosols, and using non-sparking tools .

properties

IUPAC Name

3-bromo-5-phenoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-9-6-11(8-13-7-9)14-10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAAKVXECVQWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631775
Record name 3-Bromo-5-phenoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-phenoxypyridine

CAS RN

28232-63-5
Record name 3-Bromo-5-phenoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium phenoxide trihydrate (7.50 g, 44.1 mmol) was dried under vacuum at 65° C. for 18 h at 0.6 mm Hg to yield 5.08 g of sodium phenoxide. Under a nitrogen atmosphere, 3,5-dibromopyridine (4.00 g, 16.9 mmol) and anhydrous N,N-dimethylformamide (40 mL) were added to the sodium phenoxide (5.08 g, 43.8 mmol). The resulting mixture was stirred at 110° C. for 44 h. After cooling to ambient temperature, water (75 mL) was added, and the pH was adjusted to 13.0 using 30% NaOH solution. The solution was extracted with diethyl ether (4×60 mL). The combined ether extracts were washed with saturated NaCl solution (50 mL), dried (NaSO4), filtered and concentrated by rotary evaporation to a brown oil (4.0 g). The oil was vacuum distilled, collecting a forerun (317 mg), bp 48°-65° C. at 0.05 mm Hg. Further distillation afforded 3.35 g (79.8%) of 3-bromo-5-phenoxypyridine as a pale-yellow oil, bp 75°-112° C. at 0.05 mm Hg (lit. bp 110°-115° C. at 1.7 mm Hg, see K. Fujikawa, et al. Agr. Biol. Chem. 34: 68 (1970).
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4 g
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5.08 g
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75 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Sodium hydride (1.35 g of 80% in mineral oil, 45.0 mmol) was added to a stirred solution of phenol (4.26 g, 45.3 mmol) in DMF (30 mL) at 0° C., under nitrogen. The mixture was stirred at room temperature for 3 h, treated with 3,5-dibromopyridine (4.0 g, 16.9 mmol) and heated at 100° C. for 48 h. The reaction mixture was cooled to room temperature, poured into a mixture of water (100 mL) and 5M sodium hydroxide (10 mL), and extracted with ether (3×60 mL). The combined ether extracts were dried (Na2SO4), filtered, and rotary evaporated to a pale yellow semi-solid (4.9 g). This was chromatographed on a silica gel (200 g) column with hexane/ethyl acetate/chloroform (8:1:1, v/v) as eluant to give 2.86 g (68% yield) of a colorless oil.
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1.35 g
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100 mL
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68%

Synthesis routes and methods IV

Procedure details

3,5-Dibromopyridine (4.74 g), phenol (1.88 g), anhydrous potassium carbonate (3.04 g), copper bronze (0.1 g) in dry N,N-dimethylformamide (20 ml) were stirred under an atmosphere of nitrogen at 145–150° C. for 4.25 hours then cooled and poured into water. The mixture was extracted with diethyl ether (three times), the extracts were combined, washed with water (three times) then dried over magnesium sulphate and evaporated under reduced pressure to give an oil. The oil was fractionated by chromatography (silica; hexane: diethyl ether; 2:1 by volume) to give the required product, 1.70 g, as a colourless oil.
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Chen, J Huang, TL Hwang, MJ Chen, JS Tedrow… - pstorage-acs-6854636.s3 …
… A reaction vial was loaded with 3-bromo-5-phenoxypyridine N-oxide (266 mg, 1.0 mmol), triethylamine (0.26 mL, 2.0 mmol) in dichloromethane (3 mL). The resulting solution was …

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